molecular formula C22H22O11 B180641 Thermopsoside CAS No. 19993-32-9

Thermopsoside

Cat. No.: B180641
CAS No.: 19993-32-9
M. Wt: 462.4 g/mol
InChI Key: GAMYVSCDDLXAQW-MIUGBVLSSA-N
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Description

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thermopsoside can be synthesized through the glycosylation of chrysoeriol with glucose. The reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond .

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources. The process includes solvent extraction followed by purification techniques such as column chromatography. The plant material is typically subjected to Soxhlet extraction using an appropriate solvent, and the extract is then purified to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Thermopsoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Chrysoeriol and glucose.

    Oxidation: Oxidized derivatives of this compound.

    Glycosylation: Various glycosylated derivatives depending on the sugar moiety used.

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c1-30-15-4-9(2-3-11(15)24)14-7-13(26)18-12(25)5-10(6-16(18)32-14)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-7,17,19-25,27-29H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMYVSCDDLXAQW-MIUGBVLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941966
Record name 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19993-32-9
Record name Termopsoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019993329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thermopsoside
Reactant of Route 2
Thermopsoside
Reactant of Route 3
Thermopsoside
Reactant of Route 4
Thermopsoside
Reactant of Route 5
Thermopsoside
Reactant of Route 6
Thermopsoside
Customer
Q & A

Q1: What are the potential implications of Thermopsoside's interaction with CYP2C19?

A: this compound has been identified as a moderate inhibitor of the cytochrome P450 isozyme CYP2C19, with an IC50 value of 9.5 ± 0.2 μM []. This finding suggests that consumption of rooibos tea extracts, which contain this compound, alongside medications metabolized by CYP2C19 could lead to altered drug metabolism and potential herb-drug interactions. Further research is needed to determine the clinical significance of this interaction.

Q2: From which plant sources can this compound be isolated?

A: this compound has been identified and isolated from various plant species. This flavonoid was first discovered in Thermopsis alterniflora [] and has since been found in other plants, including Colocasia esculenta leaves [] and Vernonia cinerea []. This suggests a potentially broad distribution of this compound within the plant kingdom and highlights its potential as a bioactive compound from natural sources.

Q3: Has this compound demonstrated any specific biological activities in research studies?

A: While specific mechanistic studies on this compound's biological activity are limited, a study utilizing a rat model demonstrated that a Colocasia esculenta leaves extract, rich in this compound, exhibited neuroprotective activity against monosodium glutamate-induced excitotoxicity []. This finding suggests that this compound may contribute to the neuroprotective effects observed in this plant extract, though further research is necessary to confirm its specific role and mechanism of action.

Q4: What is the molecular structure of this compound?

A: this compound is a flavonoid glycoside. It consists of a chrysoeriol (a flavone) aglycone moiety attached to a β-D-glucopyranoside unit via a glycosidic bond at the 7-O position [, ].

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